molecular formula C6H12O2<br>CH3COOCH2CH(CH3)2<br>C6H12O2 B127547 Isobutyl acetate CAS No. 110-19-0

Isobutyl acetate

Cat. No.: B127547
CAS No.: 110-19-0
M. Wt: 116.16 g/mol
InChI Key: GJRQTCIYDGXPES-UHFFFAOYSA-N
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Description

Isobutyl acetate, also known as 2-methylpropyl ethanoate or β-methylpropyl acetate, is a colorless liquid with a fruity odor. It is commonly used as a solvent in various industries, including paints, coatings, and adhesives. It is produced through the esterification of isobutanol with acetic acid and is naturally found in fruits such as raspberries and pears .

Mechanism of Action

Target of Action

Isobutyl acetate, also known as 2-methylpropyl ethanoate, is a common solvent . It is primarily used as a solvent for lacquer and nitrocellulose .

Mode of Action

This compound is produced from the esterification of isobutanol with acetic acid . Like many esters, it has a fruity or floral smell at low concentrations and occurs naturally in raspberries, pears, and other plants . At higher concentrations, the odor can be unpleasant and may cause symptoms of central nervous system depression such as nausea, dizziness, and headache .

Biochemical Pathways

This compound is produced via the esterification of isobutanol with acetic acid . This process involves the reaction of an alcohol (isobutanol) with a carboxylic acid (acetic acid) to produce an ester (this compound) and water. The reaction is catalyzed by a strong acid . In a study, a new pathway was constructed that allowed E. coli to feed on both glucose and acetate to produce this compound .

Pharmacokinetics

It is known that this compound has a molecular weight of 1161583 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound action is its impact on the central nervous system. At higher concentrations, it can cause symptoms of central nervous system depression such as nausea, dizziness, and headache . It also has a fruity or floral smell at low concentrations and occurs naturally in raspberries, pears, and other plants .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to prevent the buildup of vapors, which can lead to central nervous system depression . It should also be kept away from heat, sparks, open flames, and hot surfaces . Furthermore, it is recommended to avoid contact with skin, eyes, and clothing, and to wash hands before breaks and immediately after handling the product .

Biochemical Analysis

Biochemical Properties

Isobutyl acetate plays a significant role in biochemical reactions. It is synthesized via lipase-catalyzed esterification reaction . This process involves the interaction of this compound with enzymes such as lipases, which catalyze the esterification reaction .

Cellular Effects

It is known that the compound is involved in the production of butanol, a key component in the synthesis of butyl acetate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of butanol. This process involves the conversion of glucose to butanol through a modified Clostridium CoA-dependent butanol production pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the production of this compound, the use of glucose and acetate achieves a higher carbon yield than using either sole carbon source .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is utilized to produce acetyl-CoA without carbon loss or redox imbalance . This process involves the interaction of this compound with enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl acetate is typically synthesized via Fischer esterification, where isobutyl alcohol reacts with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound can also be produced by treating isobutanol with acetic acid in the presence of catalysts. Another method involves the Tischenko reaction, where acetaldehyde reacts with isobutyraldehyde to yield a mixture of this compound, ethyl acetate, and isobutyl isobutyrate .

Chemical Reactions Analysis

Types of Reactions: Isobutyl acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to form isobutyl alcohol and acetic acid.

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to produce acetic acid and other by-products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

Isobutyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isobutyl acetate has several isomers, including:

  • n-Butyl acetate
  • tert-Butyl acetate
  • sec-Butyl acetate

Comparison:

This compound is unique due to its balance of solvent properties, pleasant odor, and relatively low toxicity, making it a versatile solvent in various applications.

Properties

IUPAC Name

2-methylpropyl acetate
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InChI

InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3
Source PubChem
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InChI Key

GJRQTCIYDGXPES-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)COC(=O)C
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Molecular Formula

C6H12O2, Array
Record name ISOBUTYL ACETATE
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DSSTOX Substance ID

DTXSID5026837
Record name Isobutyl acetate
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Molecular Weight

116.16 g/mol
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Physical Description

Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64 °F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a fruity, floral odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a fruity, banana-like odour on dilution, Colorless liquid with a fruity, floral odor.
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Record name Acetic acid, 2-methylpropyl ester
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Record name Isobutyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

243.1 °F at 760 mmHg (USCG, 1999), 116.5 °C, 116.50 °C. @ 760.00 mm Hg, 118 °C, 243 °F
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Record name 2-Methylpropyl acetate
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Flash Point

62 °F (USCG, 1999), 18 °C, 18 °C (64 °F) (Closed cup), 85 °F (Open cup), 18 °C c.c., 64 °F
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Solubility

0.6 % at 77 °F (NIOSH, 2023), Miscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloride, In water: 0.67 g/100 g at 20 °C, In water, 6300 mg/L at 25 °C, 6.3 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.67, soluble in alcohol, most fixed oils, propylene glycol, 1 ml in 180 ml water, (77 °F): 0.6%
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Record name 2-Methylpropyl acetate
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Density

0.871 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8712 g/cu cm at 20 °C, Bulk density: 7.23 lb/gal, DENSITY OF SATURATED AIR: 1.08 (AIR = 1); CONVERSION FACTORS: 1 MG/L IS EQUIVALENT TO 211 PPM; 1 PPM IS EQUIVALENT TO 4.75 MG/CU M, Relative density (water = 1): 0.87, 0.862-0.871, 0.87
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0351.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.0 (Air = 1), Relative vapor density (air = 1): 4.0
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Vapor Pressure

20.68 mmHg (USCG, 1999), 17.8 [mmHg], VP: 10 Pa at -61 °C; 100 Pa at -40 °C; 1kPa at -11 °C; 10 kPa at 29.8 °C; 100 kPa at 88.2 °C (extrapolated), 17.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.73, 13 mmHg
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Color/Form

Colorless liquid

CAS No.

110-19-0
Record name ISOBUTYL ACETATE
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Melting Point

-142.8 °F (USCG, 1999), -98.8 °C, -98.85 °C, -99 °C, -145 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isobutyl acetate?

A1: this compound has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, common characterization techniques like gas chromatography coupled with mass spectrometry (GC-MS) are frequently employed to identify and quantify this compound in various matrices. [, , ]

Q3: What are the common methods for producing this compound?

A3: this compound is primarily synthesized via the esterification of acetic acid and isobutanol. This reaction can be catalyzed by various catalysts, including strong acids like sulfuric acid, solid acid catalysts like Amberlyst-15, and even enzymes like alcohol acetyltransferases (AATs). [, , , , , , ]

Q4: How is this compound separated from reaction mixtures?

A4: this compound is often separated from reaction mixtures using distillation techniques. Due to its tendency to form azeotropes with other components, separation processes like extractive distillation and reactive distillation are employed. Various entrainers, such as dimethyl sulfoxide (DMSO) and n-butyl propionate, have been investigated to enhance separation efficiency. [, , , , , , ]

Q5: Can this compound be produced from renewable sources?

A5: Research indicates the potential for producing this compound from renewable resources like cellulose. Genetically engineered Clostridium thermocellum, a thermophilic bacterium, has been shown to directly convert cellulose into this compound using an engineered AAT pathway. [, ]

Q6: What are the main applications of this compound?

A6: this compound is widely used as a solvent in various industries, including coatings, inks, and adhesives. It also finds application as a flavoring agent due to its characteristic fruity odor, particularly in food and beverage industries. [, ]

Q7: Can this compound be used to separate specific compounds?

A7: Research suggests that this compound can act as an extractive agent for separating valuable compounds from mixtures. For instance, it has been investigated for the extraction of protocatechuic acid, a compound with pharmacological significance. [, ]

Q8: Does this compound have any potential in biofuel production?

A8: While not as widely explored as other esters, the potential of this compound as a biofuel is under investigation. Its production from renewable cellulose sources, coupled with its favorable physicochemical properties, makes it a candidate for further exploration in this area. [, ]

Q9: What are the environmental concerns associated with this compound?

A9: While generally considered less toxic than other solvents, this compound is flammable and can contribute to volatile organic compound (VOC) emissions. Research emphasizes the importance of responsible handling, recycling, and waste management practices to minimize its environmental impact. [, ]

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